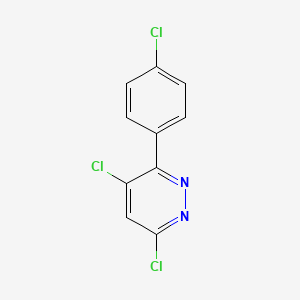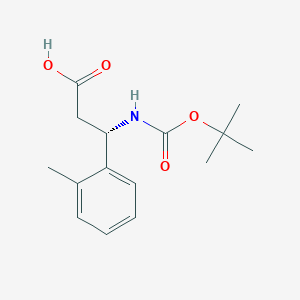
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid” is a unique chemical compound with the molecular formula C15H21NO4 . It has gained much scientific interest due to its significant biological properties and potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid” consists of a tert-butoxycarbonyl group (Boc), an amino group, and an o-tolyl group attached to a propanoic acid backbone . The molecular weight of the compound is 279.33 g/mol .Aplicaciones Científicas De Investigación
Application in Drug Design and Delivery:
- Scientific Field: Pharmacology and Medicinal Chemistry .
- Summary of Application: Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices .
- Results or Outcomes: The stability of these compounds in water is a critical factor in their application. The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
Application in Neutron Capture Therapy:
- Scientific Field: Medical Physics and Oncology .
- Summary of Application: Boronic acids and their esters, including “(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid”, are considered for the design of boron-carriers suitable for neutron capture therapy . This is a type of radiation therapy used to treat cancer.
- Methods of Application: In neutron capture therapy, boron-containing compounds are introduced into the tumor cells. The tumor is then irradiated with neutrons. The boron atoms capture these neutrons and undergo fission, producing high-energy alpha particles that kill the tumor cells .
- Results or Outcomes: The success of this therapy depends on the stability of the boron-containing compounds in water. The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and the pH, which is considerably accelerated at physiological pH .
Application in Organic Synthesis:
- Scientific Field: Organic Chemistry .
- Summary of Application: Boronic acids and their esters are widely used in organic synthesis . They are involved in various types of reactions, including coupling reactions, which are fundamental in the synthesis of many organic compounds .
- Methods of Application: The specific methods of application depend on the type of reaction. In coupling reactions, for example, boronic acids or esters are reacted with a suitable partner under the action of a catalyst .
- Results or Outcomes: The outcomes of these reactions are new organic compounds, which can have various applications in different fields, such as pharmaceuticals, materials science, and more .
Propiedades
IUPAC Name |
(3S)-3-(2-methylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)12(9-13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDMSBGBNGEQDH-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1[C@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426607 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-((tert-Butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid | |
CAS RN |
499995-74-3 |
Source


|
| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20426607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

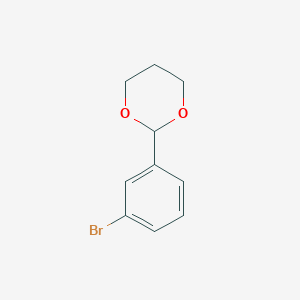
![N-[(Benzyloxy)carbonyl]-N-(carboxymethyl)glycine](/img/structure/B1336463.png)
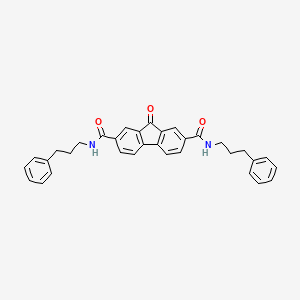
![3-[1,1'-biphenyl]-4-yl-2-[2-(3,4-dimethylphenyl)hydrazono]-3-oxopropanal O-methyloxime](/img/structure/B1336470.png)
![1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1336471.png)
![4-ethyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1336473.png)
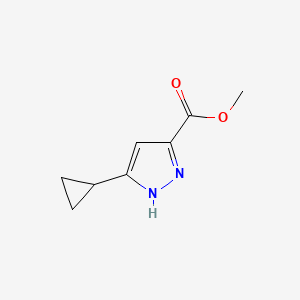
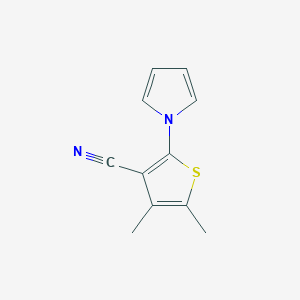
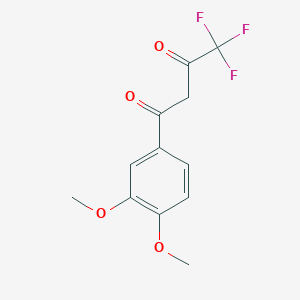
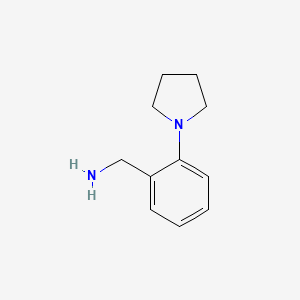
![2-[Carboxylatomethyl-(4-methylphenyl)sulfonyl-amino]acetate](/img/structure/B1336488.png)
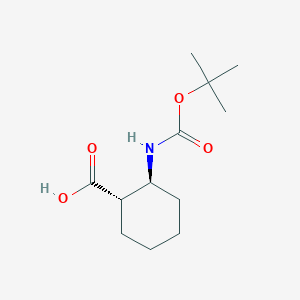
![2-(3,4-Difluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1336498.png)
